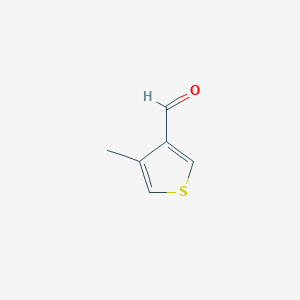
4-Methylthiophen-3-carbaldehyd
Übersicht
Beschreibung
4-Methylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol . It is also known by its IUPAC name, 4-methyl-3-thiophenecarbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Methylthiophene-3-carbaldehyde consists of a five-membered thiophene ring with a methyl group attached to the 4th carbon and a carbaldehyde group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylthiophene-3-carbaldehyde are not available, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
4-Methylthiophene-3-carbaldehyde has a molecular weight of 126.18 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 126.01393598 g/mol . The topological polar surface area of the compound is 45.3 Ų .Wirkmechanismus
The mechanism of action of 4-Methylthiophene-3-carbaldehyde is not well understood. However, it is believed that the sulfur-containing group in 4-Methylthiophene-3-carbaldehyde may interact with enzymes or other cellular components, resulting in a biological effect. Additionally, it has been suggested that the carbonyl group in 4-Methylthiophene-3-carbaldehyde may react with proteins or other macromolecules, resulting in a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylthiophene-3-carbaldehyde are still being studied. However, it has been found to have antibacterial and antifungal properties, as well as potential anti-cancer activity. Additionally, it has been found to have antioxidant activity, which may be beneficial in reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylthiophene-3-carbaldehyde has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is a relatively simple compound to synthesize, making it ideal for use in research studies. However, due to its sulfur-containing group, 4-Methylthiophene-3-carbaldehyde has a tendency to form dimers, which can limit its use in certain experiments.
Zukünftige Richtungen
As 4-Methylthiophene-3-carbaldehyde is a relatively new compound, there are many potential future directions for research. One potential direction is to further explore its potential use in biotechnology, as it has been found to have antibacterial and antifungal properties. Additionally, further research could be done to explore the potential anti-cancer activity of this compound. Additionally, further research could be done to explore the potential antioxidant activity of 4-Methylthiophene-3-carbaldehyde, as well as its potential applications in drug synthesis. Finally, further research could be done to investigate the mechanism of action of 4-Methylthiophene-3-carbaldehyde and its potential interactions with proteins and other macromolecules.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie Entzündungshemmende Anwendungen
Thiophenderivate wie „4-Methylthiophen-3-carbaldehyd“ werden oft wegen ihres Potenzials als biologisch aktive Verbindungen untersucht. Sie können als Schlüsselgerüste bei der Entwicklung nichtsteroidaler Antirheumatika (NSAIDs) dienen, ähnlich wie Suprofen ein 2-substituiertes Thiophengerüst verwendet .
Anästhetika Zahnmedizinische Anwendungen
Verbindungen mit einem Thiophenring, wie Articain, ein 2,3,4-trisubstituiertes Thiophen, werden in Europa als spannungsgesteuerte Natriumkanalblocker und Zahnästhetika eingesetzt. Die strukturelle Ähnlichkeit lässt vermuten, dass „this compound“ für ähnliche Anwendungen untersucht werden könnte .
Organische Synthese Bausteine für komplexe Moleküle
Thiophenderivate sind wertvolle Zwischenprodukte in der organischen Synthese. Sie können in chemo- und regioselektiven Reaktionen verwendet werden, um komplexe Moleküle mit spezifischen Eigenschaften zu erzeugen, die Pharmazeutika oder Materialien für die organische Elektronik umfassen könnten .
Organische Elektronik Elektronenziehende Bausteine
Die Thiopheneinheit ist ein attraktiver elektronenziehender Baustein in der organischen Elektronik. Derivate mit funktionellen Gruppen wie Carboxyl wurden in der Entwicklung von Donor- und Akzeptormaterialien weit verbreitet eingesetzt, was auf potenzielle Anwendungen für „this compound“ in diesem Bereich hindeutet .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQQUFGBBKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



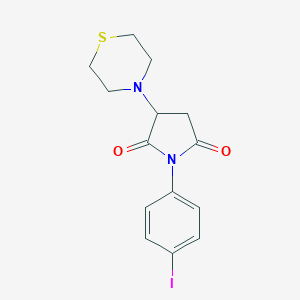
![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)
![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)
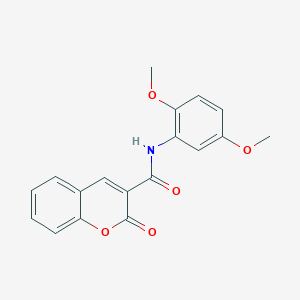

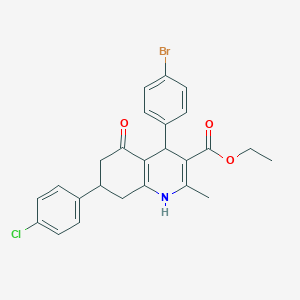

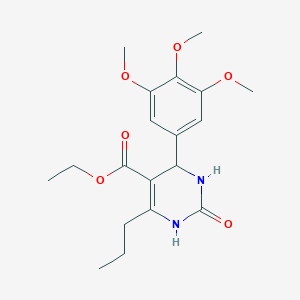

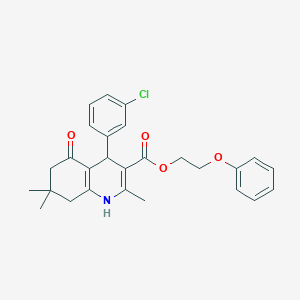
![Methyl 6-tert-butyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494379.png)
